(1R,2R)-2-methoxycyclohexanamine;hydrochloride

CAS No.: 2375165-94-7

Cat. No.: VC7702593

Molecular Formula: C7H16ClNO

Molecular Weight: 165.66

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2375165-94-7 |

|---|---|

| Molecular Formula | C7H16ClNO |

| Molecular Weight | 165.66 |

| IUPAC Name | (1R,2R)-2-methoxycyclohexan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C7H15NO.ClH/c1-9-7-5-3-2-4-6(7)8;/h6-7H,2-5,8H2,1H3;1H/t6-,7-;/m1./s1 |

| Standard InChI Key | IFYWPFJJXZHMCZ-ZJLYAJKPSA-N |

| SMILES | COC1CCCCC1N.Cl |

Introduction

Structural and Chemical Identity

Molecular Architecture

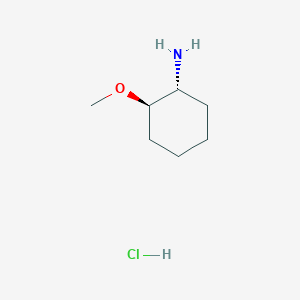

(1R,2R)-2-Methoxycyclohexanamine hydrochloride belongs to the class of bicyclic amines with a cyclohexane ring substituted at the 1- and 2-positions by an amine (-NH₂) and methoxy (-OCH₃) group, respectively. The stereochemical designation (1R,2R) indicates that both chiral centers adopt the R configuration, conferring distinct spatial orientation critical for molecular interactions. The hydrochloride salt form stabilizes the amine via protonation, improving crystallinity and aqueous solubility compared to the free base.

Key molecular data:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₆ClNO |

| Molecular Weight | 165.66 g/mol |

| IUPAC Name | (1R,2R)-2-methoxycyclohexan-1-amine hydrochloride |

| SMILES | COC1CCCCC1N.Cl |

| InChIKey | IFYWPFJJXZHMCZ-ZJLYAJKPSA-N |

The structural similarity to (1R,2S)-2-methylcyclohexanamine hydrochloride (CAS 79389-41-6) is notable, differing only in the substituent (methoxy vs. methyl) and stereochemistry .

Physicochemical Properties

Solubility and Stability

As a hydrochloride salt, the compound exhibits moderate solubility in polar solvents like water and ethanol but limited solubility in apolar solvents (e.g., diethyl ether). Storage under inert gas (N₂ or Ar) at 2–8°C is recommended to prevent degradation .

Spectroscopic Characterization

While explicit spectral data for (1R,2R)-2-methoxycyclohexanamine hydrochloride remains unpublished, analogous compounds provide benchmarks:

-

¹H NMR: Cyclohexyl protons resonate between δ 1.2–2.0 ppm, with methoxy singlet at δ ~3.3 ppm and amine protons as broad signals near δ 8.0 ppm .

-

IR: N-H stretches (~3300 cm⁻¹), C-O-C asymmetric stretches (~1250 cm⁻¹), and C-N vibrations (~1600 cm⁻¹) .

-

Mass Spectrometry: Expected molecular ion [M-Cl]⁺ at m/z 130.1 (C₇H₁₆NO⁺).

Synthesis and Manufacturing

Synthetic Routes

The synthesis of chiral cyclohexanamine derivatives typically involves:

-

Enantioselective Cyclization: Starting from cyclohexene oxide, catalytic asymmetric opening introduces the amine group.

-

Methoxy Introduction: Electrophilic substitution or nucleophilic displacement on pre-functionalized cyclohexane intermediates.

-

Salt Formation: Treatment with HCl gas in ethanol yields the hydrochloride .

A representative protocol adapted from (1R,2S)-2-methylcyclohexanamine synthesis :

-

React (1R,2R)-2-methoxycyclohexanamine (free base) with trimethylacetyl chloride in ethanol.

-

Precipitate the hydrochloride salt by adding HCl-saturated ether.

-

Purify via recrystallization (ethanol/ether), yielding a white solid.

Critical Parameters:

-

Stereochemical purity requires chiral catalysts (e.g., Jacobsen’s catalyst).

Biological and Pharmacological Relevance

Predicted ADME Properties

-

Permeability: Moderate blood-brain barrier penetration (PAMPA-BBB ~10 nm/sec), inferred from similar compounds .

-

Metabolism: Hepatic microsomal stability is enhanced by methoxy substitution compared to hydroxylated analogues (t₁/₂ >30 min) .

Comparative Analysis with Analogues

| Property | (1R,2R)-2-Methoxycyclohexanamine HCl | (1R,2S)-2-Methylcyclohexanamine HCl |

|---|---|---|

| CAS Number | 2375165-94-7 | 79389-41-6 |

| Substituent | Methoxy (-OCH₃) | Methyl (-CH₃) |

| Molecular Weight | 165.66 g/mol | 149.66 g/mol |

| Solubility in Water | Moderate | Low |

| Biological Role | Mitofusin modulation (predicted) | Synthetic intermediate |

The methoxy derivative’s increased polarity enhances solubility, favoring pharmaceutical formulations, while the methyl analogue’s hydrophobicity suits organic synthesis .

| Supplier | Quantity | Price |

|---|---|---|

| TRC | 10 mg | $45 |

| AK Scientific | 250 mg | $262 |

| Apolloscientific | 1 g | $792 |

Pricing for the methoxy variant is anticipated to follow similar trends, with bulk quantities exceeding $1,000/g .

Research Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume